molecular formula C11H12N4 B590575 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 944906-91-6

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B590575
CAS No.: 944906-91-6
M. Wt: 200.245
InChI Key: LQGPOIKERKOIAR-UHFFFAOYSA-N
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Description

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused triazolopyrazine scaffold, which is a privileged structure in the design of biologically active molecules. While specific biological data for this exact compound is limited in the public domain, its core structure is recognized as a key intermediate and scaffold. The 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine core is a known pharmacophore in pharmaceutical development. For instance, derivatives based on this triazolopyrazine structure have been investigated as potent P2X7 modulators, highlighting its relevance in developing therapeutics for neurological and inflammatory disorders . Furthermore, structurally related 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives have been designed as potent smoothened (SMO) inhibitors, demonstrating significant antiproliferative activity against cancer cells, such as in colorectal carcinoma models . This underscores the potential of the triazolopyrazine scaffold in oncology research, particularly in targeting the Hedgehog signaling pathway. Researchers can utilize this versatile chemical building block to synthesize novel compounds for high-throughput screening, structure-activity relationship (SAR) studies, and the development of new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11/h1-5,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGPOIKERKOIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C3=CC=CC=C3)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652969
Record name 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-91-6
Record name 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Pathway

This approach adapts the methodology from CN102796104A, originally designed for a trifluoromethyl analog, by substituting phenyl-containing precursors. The synthesis involves three stages:

  • Hydrazine-Pyrazine Coupling :

    • Reactants : 2-Chloro-5-phenylpyrazine, hydrazine hydrate.

    • Conditions : Ethanol solvent, 60–61°C for 15 hours.

    • Workup : pH adjustment to 6, extraction with methylene dichloride/isopropanol, and MTBE crystallization.

    • Outcome : Intermediate 2 (5-phenylpyrazine hydrazine) with 93% purity.

  • Triazole Ring Formation :

    • Reactants : Intermediate 2 , benzoyl chloride (replacing trifluoroacetic anhydride).

    • Conditions : Chlorobenzene solvent, methanesulfonic acid catalyst, reflux at 110°C for 42 hours.

    • Workup : Sodium acetate neutralization, silica gel chromatography.

    • Outcome : Intermediate 4 (triazolo-pyrazine) with 99% purity.

  • Hydrogenation and Salt Formation :

    • Reactants : Intermediate 4 , hydrogen chloride.

    • Conditions : Palladium/carbon catalyst, 4 bar H₂ pressure, ethanol solvent.

    • Workup : Filtration, HCl salt precipitation, MTBE washing.

    • Yield : 85–90% final product.

Key Data

StepReactantsConditionsPurity/Yield
12-Chloro-5-phenylpyrazine, hydrazine hydrate60°C, 15h93%
2Intermediate 2 , benzoyl chloride110°C, 42h99%
3Intermediate 4 , HCl25°C, H₂ 4bar85–90%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Pathway

The CuAAC method, detailed in regioselective syntheses, constructs the triazole ring via click chemistry:

  • Azide Precursor Synthesis :

    • Reactants : 5,6,7,8-Tetrahydro-pyrazine-2-azide, phenylacetylene.

    • Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate, H₂O/tert-BuOH (1:1), 25°C, 12h.

    • Outcome : 1,4-Disubstituted triazole with >95% regioselectivity.

  • Cyclization to Pyrazine-Triazole :

    • Reactants : Triazole intermediate.

    • Conditions : HCl (37%), reflux, 6h.

    • Yield : 78%.

Key Data

ParameterValue
Regioselectivity>95% (1,4-isomer)
Reaction Time12h (CuAAC) + 6h (cyclization)
Overall Yield66%

Hydrazine-Carboxylate Cyclocondensation

Reaction Pathway

This one-pot method condenses hydrazine derivatives with phenyl-substituted carbonyl compounds:

  • Hydrazine Formation :

    • Reactants : Ethyl 5-phenylpyrazine-2-carboxylate, hydrazine hydrate.

    • Conditions : Ethanol, 80°C, 8h.

    • Outcome : Pyrazine hydrazide (94% yield).

  • Cyclization :

    • Reactants : Pyrazine hydrazide, phosphoryl chloride.

    • Conditions : 100°C, 4h.

    • Yield : 88% final product.

Key Data

StepReagentsTemperatureYield
Hydrazide synthesisHydrazine hydrate80°C94%
CyclizationPOCl₃100°C88%

Comparative Analysis

MethodAdvantagesLimitationsScalability
Multi-Step CyclizationHigh purity (99%), industrial applicabilityLong reaction times (~60h)Suitable for bulk
CuAACExcellent regioselectivity, mild conditionsRequires azide handlingLab-scale
CyclocondensationOne-pot, high yieldHarsh reagents (POCl₃)Moderate

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phenyl isocyanate, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve mild temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent at C3 Molecular Weight (g/mol) Key Properties/Applications Reference(s)
3-Phenyl derivative Phenyl 240.1244 Intermediate for CNS-targeting ligands
3-Trifluoromethyl derivative CF₃ 239.5 (hydrochloride salt) Key intermediate in sitagliptin synthesis
3-Cyclopropyl derivative Cyclopropyl 164.21 Enhanced steric effects; storage at 2–8°C
3-(Pyridin-4-yl) derivative Pyridinyl Not reported Potential kinase inhibition
3-Bromo derivative Br 239.5 (hydrochloride salt) Reactive site for cross-coupling reactions
  • Trifluoromethyl Analogues : The CF₃ group increases metabolic stability and lipophilicity. Synthesized via cyclization with phosphorus oxychloride (54% overall yield) .
  • Cyclopropyl Analogues : The cyclopropyl group introduces steric hindrance, influencing receptor binding. Requires controlled storage due to hygroscopicity .

Triazole-Pyrazine Ring Modifications

  • [1,2,3]Triazolo[1,5-a]pyrazine: Distinct fusion position leads to altered reactivity. For example, 4-aryl derivatives (e.g., 4-phenyl) are synthesized from ynones and amino azides, with yields >80% . However, 1-phenylprop-2-yn-1-one showed low reactivity in forming 4-phenyl derivatives .
  • [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine : Incorporates a tetrazine ring, with NMR signals at δ 157.2 (C3 of triazole) and δ 182.1 (C3 of tetrazine) . This structural variation enhances π-stacking interactions in drug design.

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Property 3-Phenyl Derivative 3-Trifluoromethyl Derivative 3-Bromo Derivative
Solubility Moderate in DCM High in polar aprotic solvents Low in water
Stability Stable at RT Hygroscopic (requires dry storage) Light-sensitive
Synthetic Yield 58–94% 54–64% 95%

Biological Activity

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound has been achieved through various methodologies that typically involve cyclization reactions of appropriate precursors. For instance, the cyclization of hexahydropyridazine derivatives with substituted benzaldehydes has shown promising yields in producing this triazolo compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic activity against various cancer cell lines. In particular:

  • MCF-7 and MDA-MB-231 Cells : In vitro assays demonstrated that derivatives containing the triazolo-pyrazine scaffold showed stronger cytotoxic effects than traditional chemotherapeutics like cisplatin. The mechanism underlying this activity involves the induction of apoptosis via caspase pathways and the modulation of NF-κB and p53 signaling .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it possesses inhibitory effects on inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses. The biological testing revealed that certain derivatives exhibited significantly lower iNOS inhibitory activity compared to other known compounds .

Study 1: Anticancer Activity

In a study assessing the anticancer activity of various triazolo derivatives including this compound:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • Findings : The compound demonstrated IC50 values significantly lower than cisplatin across both cell lines. Mechanistic studies indicated that the compound triggers apoptosis through activation of caspases 3/7 and modulation of autophagic pathways .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of triazolo derivatives:

  • Methodology : The study employed in vitro assays to measure iNOS activity.
  • Results : The findings suggested that while some derivatives had notable iNOS inhibitory activity, this compound showed reduced efficacy compared to other related compounds .

Comparative Analysis

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7<10Apoptosis via caspase activation
CisplatinMCF-7~15DNA cross-linking
5-Methylsulfanyl derivativeMDA-MB-231<5iNOS inhibition

Q & A

What synthetic strategies are commonly employed for constructing the [1,2,4]triazolo[4,3-a]pyrazine core?

Basic
The core structure is typically synthesized via cyclization of hydrazine derivatives with carbonyl or acid halide reagents. For example, describes a method starting from 2-chloro-3-hydrazinopyrazine, which undergoes cyclization with carbonic acid halides to form the triazolo-pyrazine backbone. Substituents in position 3 (e.g., phenyl groups) can be introduced using aryl halides or via post-cyclization functionalization. highlights the use of tert-butyl carbamate intermediates followed by deprotection to introduce pyrazine substituents (e.g., Step C in ). Optimizing reaction conditions (e.g., HCl in ethanol for deprotection) and purification by chromatography (SiO₂, DCM/MeOH) are critical for yield and purity .

How is the antimicrobial activity of triazolo-pyrazine derivatives evaluated in preclinical studies?

Basic
Antimicrobial screening involves determining minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against Gram-positive/negative bacteria and fungi. reports MICs of 12.5 µg/mL and MBCs of 25.0 µg/mL for a 3-thioxo derivative against Gram-negative bacteria. Assays use standardized bacterial strains (e.g., E. coli, S. aureus) cultured in nutrient broth, with activity measured via turbidity or colony counting. Structural modifications (e.g., 4-fluorobenzyl substituents) enhance activity by improving membrane penetration or target binding .

What methodologies are used to quantify triazolo-pyrazine derivatives and assess purity?

Advanced
Potentiometric titration with 0.1 M perchloric acid in acetic anhydride is a validated method for quantifying the active substance ( ). Sample preparation (0.25 g dissolved in 30 mL acetic acid) and endpoint detection (first potential jump) achieve ±0.22% uncertainty. HPLC with UV detection (e.g., 254 nm) monitors impurities like oxidation byproducts (e.g., 7-(4-fluorobenzyl)-triazolopyrazine-dione) at ≤0.5% levels. highlights structural analogs analyzed via LC-MS for identity confirmation .

How can structural modifications enhance selectivity for kinase targets like c-Met/VEGFR-2?

Advanced
demonstrates that introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 3 and aryl substituents at position 7 improves dual c-Met/VEGFR-2 inhibition (IC₅₀ < 100 nM). Structure-activity relationship (SAR) studies use molecular docking to optimize interactions with kinase ATP-binding pockets. For example, methyl groups on the pyrazine ring enhance hydrophobic interactions, while phenyl groups improve π-π stacking. In vitro kinase assays (e.g., fluorescence polarization) validate selectivity over off-target kinases .

What experimental approaches address discrepancies in reported biological activities across studies?

Advanced
Discrepancies often arise from structural variations (e.g., 3-thioxo vs. 3-phenyl substituents) or assay conditions (e.g., cell type, incubation time). and 14 show that 3-thioxo derivatives exhibit stronger antimicrobial activity, while links 3-phenyl groups to kinase inhibition. Cross-study validation involves:

  • Replicating assays under standardized conditions (e.g., ATCC bacterial strains).
  • Comparative SAR analysis using shared scaffolds.
  • Computational modeling to predict binding affinities for divergent targets .

How can blood-brain barrier (BBB) permeability be optimized for CNS-targeted triazolo-pyrazines?

Advanced
identifies lipophilic moieties (e.g., trifluoromethyl) and low molecular weight (<450 Da) as critical for BBB penetration. Compound 25 achieved 80% P2X7 receptor occupancy in rat brains at 10 mg/kg (oral) due to its logP ~2.5 and polar surface area <70 Ų. In vitro BBB models (e.g., MDCK-MDR1 monolayers) measure permeability (Papp >5 × 10⁻⁶ cm/s). In vivo pharmacokinetics (rat plasma/brain ratio >0.3) and autoradiography further validate brain penetration .

What strategies mitigate nitrosamine impurity formation during synthesis?

Advanced
and 17 highlight the risk of nitroso derivatives (e.g., 7-nitroso analogs) forming under acidic conditions. Mitigation includes:

  • Using high-purity reagents and inert atmospheres to prevent amine nitrosation.
  • Implementing HPLC-MS monitoring for trace impurities (detection limit <0.1 ppm).
  • Post-synthesis purification via recrystallization or ion-exchange chromatography.
  • Structural redesign to eliminate secondary amine sites prone to nitrosation .

How do electrochemical-photochemical methods improve triazolo-pyrazine synthesis?

Advanced
details a two-step process:

Electrochemical coupling of tetrazoles with dimethoxypyrazine generates disubstituted intermediates.

Photochemical excitation (254/265 nm) induces nitrogen loss, forming nitrilimine intermediates that cyclize into triazolo-pyrazines. This method reduces byproducts and enhances regioselectivity compared to thermal cyclization. Computational studies (DFT) optimize reaction pathways for energetic material applications .

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